molecular formula C17H13NO3 B11843345 5-(6-Methoxynaphthalen-2-yl)nicotinic acid

5-(6-Methoxynaphthalen-2-yl)nicotinic acid

Cat. No.: B11843345
M. Wt: 279.29 g/mol
InChI Key: ZXAVDACXDDNKSO-UHFFFAOYSA-N
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Description

5-(6-Methoxynaphthalen-2-yl)nicotinic acid is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a methoxy group attached to the naphthalene ring and a nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Methoxynaphthalen-2-yl)nicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methoxy-2-naphthaldehyde and nicotinic acid.

    Condensation Reaction: The aldehyde group of 6-methoxy-2-naphthaldehyde undergoes a condensation reaction with the carboxylic acid group of nicotinic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(6-Methoxynaphthalen-2-yl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: 5-(6-Hydroxynaphthalen-2-yl)nicotinic acid.

    Reduction: 5-(6-Methoxynaphthalen-2-yl)nicotinyl alcohol.

    Substitution: 5-(6-Halogenated naphthalen-2-yl)nicotinic acid.

Scientific Research Applications

5-(6-Methoxynaphthalen-2-yl)nicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-(6-Methoxynaphthalen-2-yl)nicotinic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or microbial growth.

    Pathways Involved: It can modulate signaling pathways related to inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-2-naphthaleneboronic acid
  • 2-Acetyl-5-methoxyphenyl 2-(6-methoxynaphthalen-2-yl) propanoate
  • 6-Methoxy-2-naphthyl propanamide derivatives

Uniqueness

5-(6-Methoxynaphthalen-2-yl)nicotinic acid is unique due to its specific combination of a methoxy-naphthalene moiety and a nicotinic acid group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

5-(6-Methoxynaphthalen-2-yl)nicotinic acid is a compound of interest due to its potential pharmacological applications, particularly in the modulation of nicotinic acetylcholine receptors (nAChRs). This article explores the biological activity of this compound, focusing on its interactions, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a methoxynaphthalene moiety linked to a nicotinic acid derivative. This structural arrangement is significant as it influences the compound's interaction with biological targets, particularly nAChRs.

This compound acts primarily as a modulator of nAChRs, which are integral in various neurological processes. The binding of this compound to nAChRs can influence neurotransmitter release, neuronal excitability, and synaptic plasticity, making it a candidate for treating conditions such as cognitive disorders and neurodegenerative diseases .

Cytotoxicity and Anticancer Activity

Recent studies have evaluated the cytotoxic effects of related compounds against various cancer cell lines. For instance, derivatives with similar structures have shown promising results in inhibiting cell proliferation in human cancer lines such as MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer). These studies utilized XTT cell viability assays to determine IC50 values, indicating the concentration required to inhibit cell growth by 50% .

CompoundCell LineIC50 (µM)
EtoposideMDA-MB-23122.4
CamptothecinA54920.0
This compoundMIA PaCa-2TBD

Neuroprotective Effects

The modulation of nAChRs by this compound suggests potential neuroprotective effects. Compounds that enhance nAChR activity have been associated with improved cognitive function and protection against neurodegeneration in models of Alzheimer's disease and other cognitive impairments .

Case Studies and Research Findings

  • Nicotinic Acetylcholine Receptor Modulation :
    • Studies have indicated that agents binding to nAChRs can be beneficial in treating schizophrenia, depression, and cognitive deficits associated with aging. The specific interactions of this compound with α7 nAChR subtypes are particularly noteworthy for their therapeutic implications .
  • Antioxidant Properties :
    • Some derivatives have demonstrated antioxidant activity, which may contribute to their overall pharmacological profile. This property is crucial in mitigating oxidative stress-related damage in various diseases, including cancer and neurodegenerative disorders.
  • Toxicological Assessment :
    • Preliminary toxicological evaluations indicate that derivatives similar to this compound exhibit low acute toxicity levels in animal models, suggesting a favorable safety profile for further development .

Properties

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

5-(6-methoxynaphthalen-2-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C17H13NO3/c1-21-16-5-4-11-6-12(2-3-13(11)8-16)14-7-15(17(19)20)10-18-9-14/h2-10H,1H3,(H,19,20)

InChI Key

ZXAVDACXDDNKSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CN=C3)C(=O)O

Origin of Product

United States

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